Micronomicin sulfate
Overview
Description
Micronomicin sulfate is an aminoglycoside antibiotic known for its potent bactericidal properties. It is produced by the bacterium Micromonospora sagamiensis var. nonreducans. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Mechanism of Action
Target of Action
Micronomicin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like this compound .
Mode of Action
This compound interacts with its target by binding to the 30S ribosomal subunit . This binding results in the mistranscription of mRNA , leading to the production of faulty or non-existent proteins . The inability to produce essential proteins inhibits the normal functioning of the bacterial cell, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein biosynthesis pathway . By targeting the 30S ribosomal subunit, this compound disrupts the translation process, preventing the correct formation of proteins. This disruption can have downstream effects on various cellular processes that rely on these proteins .
Pharmacokinetics
It’s known that this compound is used as an eye drop, suggesting a localized application
Result of Action
The result of this compound’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . It exhibits high activity against various bacteria, including Pseudomonas, Proteus, Klebsiella pneumoniae, and Serratia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to be freely soluble in water , which could affect its distribution and efficacy. Additionally, the antibiotic is derived from Micromonospora, a genus of bacteria found in soil , suggesting that it may be stable in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Micronomicin sulfate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, causing misreading of mRNA and inhibiting protein synthesis . This interaction leads to the production of faulty or nonfunctional proteins, ultimately resulting in bacterial cell death. This compound exhibits high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimal inhibitory concentrations ranging from 0.001 to 8.3 μg/ml .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, which is essential for cell growth and replication. This disruption impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound causes mistranscription of mRNA, leading to the inhibition of essential protein production . This effect is particularly pronounced in non-resistant bacterial cells, making it an effective antibiotic for treating infections caused by susceptible bacteria.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 30S ribosomal subunit of bacteria. This binding interferes with the normal reading of mRNA, causing errors in protein synthesis . The resulting mistranslation leads to the production of defective proteins, which are unable to perform their normal functions. Additionally, this compound may inhibit or activate specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to renal disorders and ataxia in animal models . These effects are dose-dependent and may vary based on the duration of exposure and the specific conditions of the study.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it can lead to toxicity, including renal disorders and ataxia . In Wistar rats, doses of 100 mg/kg resulted in the death of 10 out of 30 animals, highlighting the importance of careful dosage management in research and clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and utilization of sulfur-containing compounds These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of bacterial cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to bind to specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and interactions with cellular components. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular machinery involved in protein synthesis Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its antibacterial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Micronomicin sulfate is typically produced through fermentation using the bacterium Micromonospora sagamiensis var. nonreducans. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The membrane separation and extraction method is commonly used, which involves decolorizing the solution using an ultrafiltration membrane system and concentrating it with a nanofiltration membrane system .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the antibiotic is extracted and purified using techniques such as ultrafiltration and nanofiltration to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Micronomicin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.
Scientific Research Applications
Micronomicin sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: It is used to investigate the effects of aminoglycosides on bacterial protein synthesis and cell viability.
Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
Comparison with Similar Compounds
Micronomicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin. it has unique properties that distinguish it from these compounds:
Gentamicin: Like this compound, gentamicin binds to the 30S ribosomal subunit, but it has a different spectrum of activity and is often used to treat different types of infections.
Tobramycin: Tobramycin is also an aminoglycoside antibiotic, but it is more commonly used in the treatment of Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients.
Amikacin: Amikacin is similar to this compound in its mechanism of action, but it is often reserved for use in infections caused by multi-drug resistant bacteria due to its broader spectrum of activity.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDGQSCLOYLSEK-SCFBDNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048609 | |
Record name | Micronomicin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66803-19-8 | |
Record name | Micronomicin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Micronomicin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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